Naphtho(2,3-j)fluoranthene

Vue d'ensemble

Description

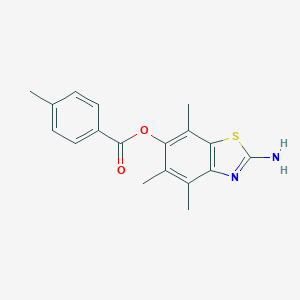

Naphtho(2,3-j)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that is used as a standard in the determination of PAHs . It is a ubiquitous pollutant in urban air and may pose risks to human health .

Synthesis Analysis

The synthesis of Naphtho(2,3-j)fluoranthene has been reported in several studies. For instance, a naphthyl-appended naphtho[k]fluoranthene was synthesized through a one-pot Pd-catalyzed reaction of 1,8-dibromonapthalene . Another study reported the synthesis of benzo[b]naphtho[2,1-j]fluoranthene and benzo[a]naphtho[2,3-j]fluoranthene through dehydrogenation and cycloisomerisation using palladium sulphide on barium carbonate as a catalyst .

Molecular Structure Analysis

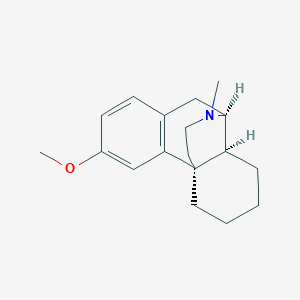

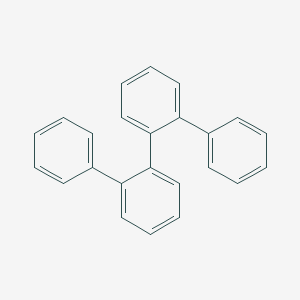

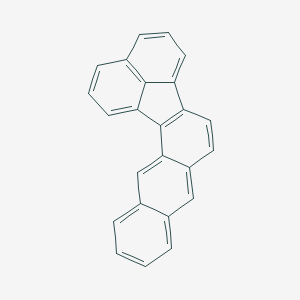

The molecular formula of Naphtho(2,3-j)fluoranthene is C24H14 . The structure of this compound can be represented by the canonical SMILES string: C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 .

Physical And Chemical Properties Analysis

Naphtho(2,3-j)fluoranthene has a molecular weight of 302.4 g/mol . It has a complexity of 480 and a XLogP3 value of 7.4, indicating its lipophilicity . It does not have any hydrogen bond donors or acceptors, and it does not have any rotatable bonds .

Applications De Recherche Scientifique

Organic Synthesis

Naphtho(2,3-j)fluoranthene serves as a key intermediate in the synthesis of complex organic molecules. Its polycyclic structure is utilized in the construction of natural products that feature the benzo[j]fluoranthene skeleton . The strategic bond disconnections in its synthesis allow for the creation of diverse molecular architectures, which are essential in the development of pharmaceuticals and agrochemicals.

Materials Science

Due to its photophysical and fluorescence properties, naphtho(2,3-j)fluoranthene finds applications in materials science . It is used in the design of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where its ability to transport charge and emit light is highly valued.

Environmental Monitoring

This compound is also a standard in the determination of PAHs in environmental samples . Its presence and concentration can be indicative of pollution levels, particularly in urban air, and it is used to assess the environmental impact of industrial activities.

Analytical Chemistry

In analytical chemistry, naphtho(2,3-j)fluoranthene is employed as a reference material for chromatographic analyses . Its well-defined structure and properties make it an ideal candidate for calibrating instruments and validating analytical methods for PAH detection.

Combustion Studies

Research on the combustion of solid fuels like coal, wood, and biomass often identifies naphtho(2,3-j)fluoranthene among the pyrolysis products. Studying its formation helps understand the chemical processes occurring during combustion and contributes to the development of cleaner burning technologies.

Biological Activity Research

The structural motif of naphtho(2,3-j)fluoranthene is found in many naturally occurring compounds with biological activities . Its derivatives are studied for their potential antitumor, cytotoxic, and antiviral properties, making it a valuable scaffold in medicinal chemistry.

Fullerene Chemistry

Naphtho(2,3-j)fluoranthene-containing molecules are of immense interest in fullerene chemistry . They constitute fragments of fullerenes and are studied for their unique chemical reactivity and potential applications in nanotechnology.

Photocatalysis

Lastly, the photocatalytic properties of naphtho(2,3-j)fluoranthene derivatives are explored in the field of green chemistry . They are used as catalysts in photochemical reactions, contributing to the development of sustainable synthetic methods.

Safety and Hazards

Naphtho(2,3-j)fluoranthene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as having acute oral toxicity, acute inhalation toxicity, and specific target organ toxicity with repeated exposure . The target organs are the kidney and liver . It is a ubiquitous pollutant in urban air and may pose risks to human health .

Mécanisme D'action

Naphtho[2,3-j]fluoranthene, also known as Naphtho(2,3-j)fluoranthene, is a complex organic compound with the molecular formula C24H14 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that polycyclic aromatic hydrocarbons (pahs), a group to which naphtho[2,3-j]fluoranthene belongs, often interact with cellular components and can cause mutagenic effects .

Propriétés

IUPAC Name |

hexacyclo[14.7.1.02,15.03,12.05,10.020,24]tetracosa-1(23),2(15),3,5,7,9,11,13,16,18,20(24),21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-6-17-14-22-18(13-16(17)5-1)11-12-20-19-9-3-7-15-8-4-10-21(23(15)19)24(20)22/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYVVUIWXIUAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C5=CC=CC6=C5C4=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90174481 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho(2,3-j)fluoranthene | |

CAS RN |

205-83-4 | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000205834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,3-j)fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90174481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the challenges in synthesizing Naphtho[2,3-j]fluoranthene and how have researchers overcome them?

A1: Synthesizing Naphtho[2,3-j]fluoranthene, along with other benzo[j]fluoranthene derivatives, presents specific challenges due to the need for ring formation and dehydrogenation. Researchers successfully synthesized these compounds using palladium sulfide on barium carbonate as a catalyst. This catalyst facilitated both dehydrogenation and cycloisomerisation reactions. [] Additionally, sulfuric acid proved useful for achieving cycloisomerisation without dehydrogenation. [] This highlights the importance of catalyst selection and reaction conditions in successfully synthesizing these complex polycyclic aromatic hydrocarbons.

Q2: How does the presence of five-membered rings within polycyclic aromatic hydrocarbons (PAHs) like Naphtho[2,3-j]fluoranthene influence their isomeric distributions?

A2: Research suggests that five-membered rings within PAHs, whether internally or externally fused, can facilitate rapid isomerization. [] This rapid isomerization could explain the observed invariance in relative abundances of specific isomers across various fuel types and reactor configurations. While this holds true for C16H10 isomers like fluoranthene, aceanthrylene, and acephenanthrylene, other PAH isomer families, including those like Naphtho[2,3-j]fluoranthene, do not exhibit such agreement between experimental and computed equilibrium distributions. [] This suggests that isomerization mechanisms involving five-membered rings might be less significant in these larger PAH systems compared to other processes like ethylene migration or internal five-membered ring rearrangements. Further research is needed to fully understand the specific isomerization pathways in these larger PAHs.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.